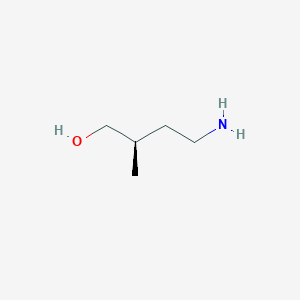

(R)-4-Amino-2-methyl-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-amino-2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(4-7)2-3-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUAXLVGFFDFSAG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30466413 | |

| Record name | (2R)-4-Amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88390-32-3 | |

| Record name | (2R)-4-Amino-2-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30466413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Amino-2-methyl-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-4-Amino-2-methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-Amino-2-methyl-1-butanol is a chiral amino alcohol that serves as a versatile and valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry and bifunctional nature, possessing both an amine and a hydroxyl group, make it an important intermediate for creating complex, biologically active molecules with high efficacy and specificity.[1] This guide provides a comprehensive overview of the key physical properties of this compound, outlines standard experimental protocols for their determination, and illustrates its role in synthetic applications.

Core Physical and Chemical Properties

The physical properties of this compound are critical for its handling, application in synthesis, and for quality control. The following table summarizes these key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₃NO | [1][2][3] |

| Molecular Weight | 103.17 g/mol | [1][2][4] |

| Appearance | Colorless to slightly yellow clear liquid | [1][2][5] |

| Boiling Point | 80 °C at 1.8 mmHg | [1] |

| Density | 0.94 g/mL | [1] |

| Refractive Index (n20D) | 1.46 | [1] |

| Optical Rotation ([α]20D) | +14° to +15° (neat) | [1][5][6] |

| Purity | ≥98% (GC, Titration) | [1][2][5][6] |

| CAS Number | 88390-32-3 | [1][2][3][4] |

| Storage | Room Temperature or 2-8°C | [1][4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][5][7] For substances available in small quantities or that have high boiling points at atmospheric pressure, a micro-boiling point determination under reduced pressure is often employed.

Apparatus:

-

Thiele tube or other heating bath (e.g., MelTemp apparatus)[3][8]

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Vacuum source and manometer

Procedure:

-

A small amount (a few milliliters) of this compound is placed into the small test tube.[7]

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The test tube is attached to a thermometer and placed in a heating bath. The apparatus is connected to a vacuum system, and the pressure is lowered to a stable value (e.g., 1.8 mmHg).

-

The bath is heated gently.[3] As the temperature rises, air trapped in the capillary tube will be expelled, forming a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary.[3]

-

The heat source is removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[3] This temperature and the corresponding pressure are recorded.

Measurement of Density

Density is the mass per unit volume of a substance.[9][10] For a liquid like this compound, it can be accurately determined using a pycnometer or a graduated cylinder and balance for a less precise measurement.[11]

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with the liquid, ensuring no air bubbles are present.

-

The filled pycnometer is placed in a temperature-controlled bath (e.g., at 20°C) to allow the liquid to reach thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark, and any excess liquid is carefully removed from the outside.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[10]

Determination of Optical Rotation

Optical rotation is a key property of chiral molecules, indicating their ability to rotate the plane of polarized light.[6] It is measured using a polarimeter.

Apparatus:

-

Polarimeter

-

Polarimeter sample tube (of a specific path length, e.g., 1 dm)

-

Sodium D-line light source (589 nm)[6]

Procedure:

-

The polarimeter is calibrated using a blank (the solvent, or in the case of a neat sample, an empty tube).

-

The sample tube is carefully filled with this compound ("neat" indicates no solvent is used).

-

The tube is placed in the polarimeter.

-

Plane-polarized light is passed through the sample, and the angle of rotation (the observed rotation, α) is measured by the analyzer.[6][12]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × d) where α is the observed rotation, l is the path length in decimeters (dm), and d is the density in g/mL for a neat liquid.[6]

Purity Assessment

The purity of this compound is typically determined by Gas Chromatography (GC) and/or an acid-base titration.

a) Gas Chromatography (GC)

GC separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.[13]

General Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.

-

Injection: A small volume of the prepared sample is injected into the gas chromatograph, where it is vaporized.[13]

-

Separation: A carrier gas (e.g., helium) transports the vaporized sample through a heated column containing the stationary phase. Components separate based on their boiling points and interactions with the stationary phase.

-

Detection: A detector (commonly a Flame Ionization Detector or FID for organic compounds) measures the components as they exit the column.[14]

-

Analysis: The resulting chromatogram shows peaks corresponding to each component. The purity is calculated by determining the area of the peak for this compound as a percentage of the total area of all peaks (excluding the solvent peak).[15]

b) Titration

The amine group in the molecule allows for its quantification via acid-base titration.[16]

General Protocol:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., isopropyl alcohol).

-

A few drops of a suitable indicator are added.

-

The solution is titrated with a standardized solution of a strong acid (e.g., hydrochloric acid, HCl) of known concentration.[16][17]

-

The endpoint is reached when a color change indicates that all the amine has been neutralized.

-

The purity is calculated based on the volume of titrant used, its concentration, and the initial mass of the sample.[17]

Application in Synthesis: A Logical Workflow

This compound is a chiral building block. Its primary application is in asymmetric synthesis, where it is used to introduce a specific stereocenter into a target molecule. The following diagram illustrates a generalized workflow for its use in the synthesis of an Active Pharmaceutical Ingredient (API).

Caption: Generalized workflow for the use of this compound in API synthesis.

References

- 1. Optical method for measuring optical rotation angle and refractive index of chiral solution [opg.optica.org]

- 2. A general method to predict optical rotations of chiral molecules from their structures - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08290J [pubs.rsc.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. quora.com [quora.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. phillysim.org [phillysim.org]

- 9. acs.org [acs.org]

- 10. chm.uri.edu [chm.uri.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. agilent.com [agilent.com]

- 15. youtube.com [youtube.com]

- 16. scribd.com [scribd.com]

- 17. tutorchase.com [tutorchase.com]

(R)-4-Amino-2-methyl-1-butanol chemical structure and stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key data of (R)-4-Amino-2-methyl-1-butanol, a chiral amino alcohol of interest in pharmaceutical and chemical synthesis.

Chemical Structure and Stereochemistry

This compound is a chiral molecule with the chemical formula C₅H₁₃NO. The stereochemistry at the chiral center (carbon-2) is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement of the methyl and hydroxymethyl groups relative to the rest of the carbon chain is crucial for its biological activity and application in asymmetric synthesis.

IUPAC Name: (2R)-4-amino-2-methylbutan-1-ol

CAS Number: 88390-32-3

Molecular Formula: C₅H₁₃NO

Molecular Weight: 103.16 g/mol .[1]

Below is a two-dimensional representation of the chemical structure with the chiral center indicated.

References

An In-depth Technical Guide to (R)-4-Amino-2-methyl-1-butanol

CAS Number: 88390-32-3

Abstract

This technical guide provides a comprehensive overview of (R)-4-Amino-2-methyl-1-butanol, a chiral amino alcohol of significant interest to researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document collates critical data on its physicochemical properties, outlines detailed methodologies for its synthesis and analysis, and explores its current and potential applications. Special emphasis is placed on its role as a versatile chiral building block. The guide adheres to stringent data presentation standards, including structured tables for quantitative data and detailed diagrams for experimental workflows and synthetic pathways, to ensure clarity and ease of comparison for the target audience.

Introduction

This compound, identified by the CAS number 88390-32-3, is a valuable chiral intermediate in organic synthesis. Its bifunctional nature, possessing both a primary amine and a primary alcohol, combined with a stereogenic center, makes it a highly sought-after synthon for the construction of complex, enantiomerically pure molecules. This guide aims to be a central repository of technical information for this compound, facilitating its effective utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₃NO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 103.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |

| Density | 0.94 g/mL at 25 °C | --INVALID-LINK-- |

| Boiling Point | 80 °C at 1.8 mmHg | --INVALID-LINK-- |

| Refractive Index (n20/D) | 1.46 | --INVALID-LINK-- |

| Optical Rotation [α]20/D | +14° to +15° (neat) | --INVALID-LINK-- |

| Purity | ≥98% (GC, Titration) | --INVALID-LINK-- |

| Storage Temperature | Room Temperature | --INVALID-LINK-- |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. Several strategies can be employed, primarily focusing on establishing the (R)-stereocenter. Below are representative experimental protocols based on established methodologies for chiral amino alcohol synthesis.

Synthetic Strategy: Chiral Pool Synthesis

One of the most common approaches to synthesizing enantiopure compounds is to start from readily available and inexpensive chiral molecules, a strategy known as "chiral pool" synthesis. For this compound, a plausible precursor is a derivative of a natural amino acid, such as (R)-3-aminoisobutyric acid.

Experimental Protocol: Synthesis from (R)-3-Aminoisobutyric Acid (Representative)

This protocol is a representative example and may require optimization.

-

Esterification of (R)-3-Aminoisobutyric Acid:

-

Suspend (R)-3-aminoisobutyric acid (1 equivalent) in methanol.

-

Cool the mixture to 0 °C and slowly bubble in dry HCl gas until the solution is saturated.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure to yield the methyl ester hydrochloride.

-

-

Reduction of the Ester:

-

Suspend lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of the (R)-3-aminoisobutyric acid methyl ester hydrochloride (1 equivalent) in anhydrous THF.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solids and wash with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation.

-

Caption: Synthetic pathway from a chiral pool starting material.

Biocatalytic Synthesis

Enzymatic and whole-cell biocatalysis offer highly selective and environmentally benign routes to chiral molecules. A potential biocatalytic approach for this compound could involve the asymmetric reduction of a corresponding keto-amine or the amination of a hydroxy-ketone.

Experimental Protocol: Biocatalytic Asymmetric Amination (Representative)

This protocol is based on general procedures for biocatalytic amination and would require screening for a suitable enzyme.

-

Reaction Setup:

-

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), dissolve 4-hydroxy-2-methyl-butan-2-one (1 equivalent).

-

Add a suitable amine dehydrogenase (AmDH) or a transaminase.

-

For AmDH, provide a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration) and an ammonia source (e.g., ammonium chloride).

-

For a transaminase, provide an amine donor (e.g., isopropylamine).

-

-

Reaction Execution:

-

Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation.

-

Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).

-

-

Work-up and Purification:

-

Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) and adjusting the pH to basic (e.g., pH > 10) to extract the product.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the product by chromatography or distillation.

-

Caption: General workflow for a biocatalytic synthesis approach.

Analytical Methods

Ensuring the purity and stereochemical integrity of this compound is critical. The following analytical techniques are commonly employed.

| Analytical Method | Purpose | Typical Parameters |

| Gas Chromatography (GC) | Purity assessment | Column: Chiral capillary column (e.g., Cyclodex-B). Detector: Flame Ionization Detector (FID). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity | ¹H NMR: To confirm the proton environment. ¹³C NMR: To confirm the carbon skeleton. Solvent: CDCl₃ or D₂O. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic peaks for O-H, N-H, and C-H bonds. |

| Mass Spectrometry (MS) | Molecular weight determination | Ionization: Electrospray Ionization (ESI) or Electron Impact (EI). |

| Polarimetry | Determination of optical rotation | Measurement of the specific rotation to confirm enantiomeric purity. |

Predicted NMR Spectral Data

While experimental spectra are the gold standard, the following are predicted chemical shifts for this compound based on its structure.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 3.40-3.55 (m, 2H, -CH₂OH)

-

δ 2.65-2.80 (m, 2H, -CH₂NH₂)

-

δ 1.60-1.75 (m, 1H, -CH(CH₃)-)

-

δ 1.25-1.40 (m, 2H, -CH₂-CH(CH₃)-)

-

δ 0.90 (d, 3H, -CH₃)

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 68.5 (-CH₂OH)

-

δ 45.0 (-CH₂NH₂)

-

δ 38.0 (-CH₂-CH(CH₃)-)

-

δ 35.0 (-CH(CH₃)-)

-

δ 17.0 (-CH₃)

Applications in Drug Development and Research

This compound is a key building block in the synthesis of various biologically active molecules. Its chirality is often transferred to the final product, influencing its pharmacological properties.

-

Chiral Auxiliary: The amino and alcohol groups can be used to direct the stereochemical outcome of reactions on a substrate to which it is temporarily attached.

-

Pharmaceutical Intermediate: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The amino alcohol moiety is a common pharmacophore in many drugs.

-

Ligand Synthesis: The compound can be modified to create chiral ligands for asymmetric catalysis, which is a cornerstone of modern medicinal chemistry.

While specific biological activity for this compound is not extensively documented in publicly available literature, the broader class of chiral amino alcohols is known to exhibit a range of biological effects, including acting as enzyme inhibitors and receptor modulators. Further research into the specific pharmacological profile of this compound is warranted.

Safety and Handling

Based on available safety data sheets (SDS), this compound should be handled with care in a well-ventilated area.

-

Hazards: May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable and versatile chiral building block with significant potential in pharmaceutical and chemical research. This technical guide has provided a consolidated resource of its key properties, synthetic methodologies, analytical techniques, and applications. The detailed protocols and structured data presentation are intended to support researchers and developers in harnessing the full potential of this important chiral intermediate. Further exploration into its specific biological activities and the development of more efficient and sustainable synthetic routes will undoubtedly expand its utility in the future.

Spectroscopic Profile of (R)-4-Amino-2-methyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-4-Amino-2-methyl-1-butanol, a chiral amino alcohol with potential applications in pharmaceutical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the analysis of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are estimations and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | dd | 2H | H-1 |

| ~2.7 - 2.9 | t | 2H | H-4 |

| ~1.8 - 2.0 | m | 1H | H-2 |

| ~1.4 - 1.6 | m | 2H | H-3 |

| ~1.5 - 2.5 | br s | 3H | -OH, -NH₂ |

| ~0.9 | d | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~68 | C-1 |

| ~40 | C-4 |

| ~35 | C-2 |

| ~33 | C-3 |

| ~17 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (primary amine) |

| 2960 - 2850 | Strong | C-H stretch (alkane) |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1470 - 1430 | Medium | C-H bend (alkane) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 104 | [M+H]⁺ (Molecular ion peak in ESI-MS) |

| 86 | [M-NH₃]⁺ |

| 73 | [M-CH₂OH]⁺ |

| 57 | [C₄H₉]⁺ |

| 44 | [CH₃CHNH₂]⁺ |

| 30 | [CH₂NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials and Equipment:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. Add a small amount of TMS as an internal standard.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm for this aliphatic compound).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C). Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (liquid)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.[1]

-

Data Analysis: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups (O-H, N-H, C-H, C-O).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Materials and Equipment:

-

Mass spectrometer with an Electrospray Ionization (ESI) source

-

Syringe pump and a suitable syringe

-

Solvent system (e.g., methanol or acetonitrile with 0.1% formic acid)

-

This compound sample

-

Vials and micropipettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in the chosen solvent system.[2] The addition of a small amount of acid (like formic acid) helps in the protonation of the amine and alcohol groups, facilitating ionization in positive ion mode.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound. Set the ESI source parameters, including the capillary voltage, cone voltage, and desolvation gas flow and temperature, to optimal values for the analyte.

-

Sample Infusion: Load the sample solution into a syringe and place it in the syringe pump. Infuse the sample into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in the positive ion mode. Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺). Analyze the fragmentation pattern to identify characteristic fragment ions. The fragmentation of amino alcohols is often characterized by the loss of small neutral molecules like water and ammonia, and by alpha-cleavage adjacent to the nitrogen or oxygen atoms.[3][4]

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. Researchers are encouraged to use this information as a starting point for their own empirical investigations.

References

(R)-4-Amino-2-methyl-1-butanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

(R)-4-Amino-2-methyl-1-butanol is a chiral amino alcohol with significant potential as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] A thorough understanding of its solubility and stability is paramount for its effective application in drug development, formulation, and manufacturing. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a focus on its solubility and stability profiles. Due to the limited availability of specific quantitative data in public literature, this document outlines detailed experimental protocols for determining these crucial parameters. These methodologies are based on established analytical techniques for similar amino alcohol compounds and are intended to empower researchers to generate the necessary data for their specific applications.

Core Properties of this compound

This compound is a colorless to light yellow, clear liquid at room temperature.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [3][4] |

| Molecular Weight | 103.16 g/mol | [4] |

| Appearance | Colorless to Light yellow clear liquid | [3] |

| CAS Number | 88390-32-3 | [4] |

| Purity | >98.0% (GC) | [3] |

Solubility Profile

Predicted Solubility

Based on its structure as a small amino alcohol, this compound is expected to be miscible with water and other polar protic solvents like ethanol and methanol. Its solubility in less polar organic solvents is likely to be lower.

Quantitative Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |

| Water | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Isopropanol | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Phosphate Buffered Saline (pH 7.4) | 25 |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is the equilibrium solubility method.[5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a defined temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, etc.)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or Mass Spectrometry)

Methodology:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess compound should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the original concentration in the supernatant to determine the solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

Assessing the stability of this compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products.

Potential Degradation Pathways

As an amino alcohol, this compound may be susceptible to degradation through oxidation of the alcohol or amine functional groups. The primary alcohol is susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid. The stability is also expected to be pH-dependent.

Stability Data

The following table is a template for recording data from forced degradation studies.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Degradation Products Identified |

| 0.1 M HCl | ||||

| 0.1 M NaOH | ||||

| 3% H₂O₂ | ||||

| Heat (e.g., 60°C) | ||||

| Light (ICH Q1B) |

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[6][7][8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

Methodology:

-

Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to an aliquot of the stock solution to a final concentration of 0.1 M.

-

Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M.

-

Oxidation: Add H₂O₂ to an aliquot to a final concentration of 3%.

-

Thermal Stress: Incubate an aliquot at an elevated temperature (e.g., 60°C).

-

Photostability: Expose an aliquot to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA or MS detector is recommended to identify and characterize any degradation products.

Caption: General workflow for conducting forced degradation studies.

Analytical Methodologies

Accurate and precise analytical methods are essential for the quantification of this compound in solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a common approach for the analysis of amino alcohols. Since this compound lacks a strong chromophore, derivatization or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be necessary for sensitive quantification.[10] Alternatively, Mass Spectrometric (MS) detection offers high selectivity and sensitivity.

Experimental Protocol: HPLC-UV (without derivatization)

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound and for identifying potential degradation products.[11]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is an invaluable technique for the sensitive quantification of this compound and the identification of unknown degradation products by providing molecular weight and fragmentation information.[12]

Conclusion

This technical guide has synthesized the available information on the core properties of this compound and provided a framework of detailed experimental protocols for determining its solubility and stability. While specific quantitative data for this compound is not widely published, the methodologies outlined herein will enable researchers and drug development professionals to generate the necessary data to support their work. The successful application of this compound in pharmaceutical and chemical synthesis is contingent on a solid understanding of these fundamental physicochemical characteristics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C5H13NO | CID 11457670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 7. biopharmaspec.com [biopharmaspec.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. azom.com [azom.com]

- 12. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral vicinal amino alcohols are a cornerstone of modern medicinal chemistry and asymmetric synthesis. Their prevalence in natural products and their integral role as pharmacophores in a multitude of FDA-approved drugs underscore their significance. This technical guide provides an in-depth exploration of the historical discovery, evolution of synthetic methodologies, and critical applications of these vital chiral building blocks. We will traverse the foundational "chiral pool" approaches, delve into landmark catalytic asymmetric methods, and examine the rise of biocatalysis. Detailed experimental protocols for key transformations are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, the role of chiral amino alcohols in modulating biological pathways is illustrated through their application in notable pharmaceuticals.

Introduction

A chiral amino alcohol is an organic molecule containing both an amine and an alcohol functional group, where at least one stereocenter is located at the carbon atoms bearing these functionalities, leading to non-superimposable mirror images or enantiomers. The 1,2- or vicinal amino alcohol motif is particularly significant and is found in a vast array of biologically active compounds.[1] The specific stereochemistry of these molecules is often critical to their biological function, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities.[2]

This inherent chirality makes them invaluable as:

-

Pharmacophores: The specific three-dimensional arrangement of the hydroxyl and amino groups allows for precise interactions with biological targets such as enzymes and receptors. Over 30% of small-molecule drugs incorporate amino acid residues or their derivatives like amino alcohols.[3]

-

Chiral Auxiliaries and Ligands: In the realm of chemical synthesis, chiral amino alcohols are frequently used to control the stereochemical outcome of reactions, serving as temporary modifying groups (auxiliaries) or as ligands for metal catalysts.[1]

-

Synthetic Intermediates: They are versatile building blocks for the synthesis of more complex molecules, including alkaloids, peptide mimics, and other pharmaceuticals.[4]

Given their importance, the development of efficient, stereoselective methods for their synthesis has been a major focus of chemical research for over a century.

Historical Milestones in Discovery and Synthesis

The journey of chiral amino alcohol synthesis has evolved from reliance on nature's readily available building blocks to the development of highly sophisticated catalytic methods that can construct these molecules with near-perfect stereocontrol.

Early Syntheses and the "Chiral Pool"

The concept of the "chiral pool" involves using abundant, enantiomerically pure natural products as starting materials for chiral synthesis.[5] Naturally occurring α-amino acids have long been the most prominent source for creating chiral amino alcohols. The fundamental approach involves the selective reduction of the carboxylic acid moiety of an amino acid, leaving the amine group and the original stereocenter intact.

While pinpointing the very first reduction of an amino acid is difficult, early 20th-century work clearly demonstrates the use of β-amino alcohols in synthesis. A notable example is the Pictet-Gams synthesis of isoquinolines , first reported in 1910, which utilizes acylated β-hydroxy-β-phenylethylamines as precursors.[6][7][8] The availability and use of these chiral amino alcohol building blocks were thus established over a century ago.

The workhorse for this transformation for many decades has been powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄) . This method provides a direct and reliable route from a wide variety of natural and unnatural amino acids to their corresponding amino alcohols.

The Dawn of Asymmetric Catalysis: The Sharpless Asymmetric Aminohydroxylation

A paradigm shift in the synthesis of chiral amino alcohols occurred with the advent of catalytic asymmetric methods. A landmark achievement in this area is the Sharpless Asymmetric Aminohydroxylation (AA) , developed by K. Barry Sharpless and his group in the late 1990s.[9] This powerful reaction allows for the direct conversion of prochiral alkenes into chiral vicinal amino alcohols with high regio- and enantioselectivity.[3][10]

The reaction typically employs osmium tetroxide (OsO₄) as a catalyst, a chiral ligand derived from cinchona alkaloids (e.g., derivatives of dihydroquinine (DHQ) and dihydroquinidine (DHQD)), and a nitrogen source such as a carbamate or sulfonamide. The choice of the chiral ligand dictates which face of the alkene is attacked, allowing for predictable access to either enantiomer of the product. This development was a part of the body of work for which Sharpless was awarded the Nobel Prize in Chemistry in 2001.[6]

Key Synthetic Methodologies

The modern synthetic chemist has a diverse toolkit for accessing chiral amino alcohols. The choice of method often depends on the desired stereochemistry, substrate scope, and scalability.

Chiral Pool Synthesis via Reduction

This remains a highly practical and widely used method due to the commercial availability of a vast number of enantiopure amino acids.

-

Mechanism: The core of this method is the reduction of the carboxylic acid group of an N-protected or unprotected amino acid. Strong hydride reagents like LiAlH₄ are effective for the direct reduction of the carboxylic acid.[11] Milder reagents like sodium borohydride (NaBH₄) can also be used, typically after converting the carboxylic acid to a more reactive derivative, such as a mixed anhydride or an ester.[4]

-

Advantages: Stereochemical integrity is generally maintained. A wide variety of starting materials are available.

-

Limitations: Limited to the stereochemistry and side chains of available amino acids. Powerful reducing agents can have functional group compatibility issues.

Catalytic Asymmetric Aminohydroxylation (Sharpless AA)

This method constructs the amino alcohol moiety directly across a carbon-carbon double bond.

-

Mechanism: The reaction proceeds through a proposed [3+2] cycloaddition of the alkene to an osmium-imido species, followed by hydrolysis to release the amino alcohol and regenerate the catalyst. The chiral ligand coordinates to the osmium center, creating a chiral environment that directs the facial selectivity of the addition.

-

Advantages: High enantioselectivity and broad substrate scope. Provides direct access to vicinal amino alcohols from simple alkenes.

-

Limitations: The use of stoichiometric, and often toxic, oxidants and the cost of the osmium catalyst can be drawbacks, although catalytic versions are standard. Regioselectivity can be an issue with certain substrates.[1]

Other Modern Catalytic Methods

The field continues to evolve with the development of new and innovative strategies:

-

Asymmetric Hydrogenation of α-Amino Ketones: This method involves the stereoselective reduction of a ketone adjacent to an amino group using catalysts based on metals like rhodium, iridium, or ruthenium complexed with chiral ligands.

-

Ring-Opening of Epoxides and Aziridines: The nucleophilic opening of chiral epoxides with an amine source, or a chiral aziridine with a water equivalent, provides a reliable route to 1,2-amino alcohols.

-

Asymmetric Mannich Reactions: These reactions involve the addition of an enolate to an imine, forming a β-amino carbonyl compound which can then be reduced to the corresponding 1,3-amino alcohol.

-

Chromium-Catalyzed Cross-Couplings: A recent approach involves the chromium-catalyzed asymmetric cross-coupling of aldehydes and imines to furnish β-amino alcohols with high enantiomeric excess (ee).[12]

Biocatalytic Synthesis

The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones, using ammonia as the amine source, to produce chiral amino alcohols with excellent enantioselectivity (>99% ee) under mild, aqueous conditions.[13]

Quantitative Data on Synthetic Methods

The following tables summarize representative quantitative data for some of the key synthetic methods discussed.

Table 1: Reduction of α-Amino Acids (Chiral Pool Approach)

| Amino Acid | Reducing Agent System | Product | Yield (%) | Optical Purity | Reference |

|---|---|---|---|---|---|

| L-Valine | LiAlH₄ in THF | L-Valinol | 73-75% | >99% ee | [11] |

| L-Phenylalanine | Li / AlCl₃ in THF | L-Phenylalaninol | up to 91.2% | >99% ee | [14] |

| L-Alanine | LiAlH₄ in THF | L-Alaninol | 70% | >99% ee | [11] |

| L-Phenylglycine | LiAlH₄ in THF | L-Phenylglycinol | 76% | >99% ee |[11] |

Table 2: Sharpless Asymmetric Aminohydroxylation (AA) of Alkenes

| Alkene | N-Source | Chiral Ligand | Product | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Styrene | Cbz-NClNa | (DHQ)₂-PHAL | (R)-N-Cbz-2-amino-1-phenylethanol | 81 | 98 | [9] |

| Methyl Cinnamate | Ts-NClNa | (DHQD)₂-PHAL | Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | 90 | 99 |

| 1-Hexene | Ac-NClNa | (DHQ)₂-PHAL | (R)-N-acetyl-2-amino-1-hexanol | 70 | 93 |[9] |

Table 3: Biocatalytic Reductive Amination of α-Hydroxy Ketones

| Substrate | Enzyme | Product | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1-Hydroxy-2-butanone | Engineered SpAmDH | (S)-2-Amino-1-butanol | 91-99% | >99% | [13] |

| 1-Hydroxy-2-pentanone | Engineered AmDH | (S)-2-Amino-1-pentanol | >99% | >99% |[13] |

Detailed Experimental Protocols

Protocol 1: Synthesis of L-Valinol via LiAlH₄ Reduction of L-Valine

This protocol is adapted from Organic Syntheses, a source of reliable and thoroughly vetted procedures.[11]

Materials:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

L-Valine

-

Ethyl ether

-

15% aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A 3-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with anhydrous THF (1200 mL) and LiAlH₄ (47 g, 1.24 mol).

-

The mixture is cooled to 10°C in an ice bath. L-Valine (100 g, 0.85 mol) is added in portions over a 30-minute period. Caution: Hydrogen gas is evolved vigorously. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then refluxed for 16 hours.

-

The reaction mixture is cooled again to 10°C with an ice bath and cautiously diluted with ethyl ether (1000 mL).

-

The reaction is quenched by the slow, sequential dropwise addition of water (47 mL), followed by 15% aqueous NaOH (47 mL), and finally water again (141 mL). This is known as the Fieser workup and is crucial for generating a granular, easily filterable precipitate of aluminum salts.

-

The resulting white slurry is stirred for 30 minutes, and the precipitate is removed by filtration through a Büchner funnel. The filter cake is washed with ethyl ether (3 x 150 mL).

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The residual clear liquid is purified by vacuum distillation to afford L-Valinol (63.9–65.7 g, 73–75% yield) as a clear liquid. Bp: 63–65°C (0.9 mm Hg).

Protocol 2: General Concept for Sharpless Asymmetric Aminohydroxylation

Materials:

-

Alkene substrate

-

Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

-

Chiral Ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL)

-

Nitrogen Source (e.g., Chloramine-T trihydrate, or an N-halocarbamate salt prepared in situ)

-

Solvent system (e.g., t-butanol/water mixture)

Procedure:

-

In a reaction vessel, the alkene substrate is dissolved in the t-butanol/water solvent system.

-

The nitrogen source (e.g., Chloramine-T) is added to the mixture.

-

A pre-mixed solution of the potassium osmate catalyst and the chiral ligand in the solvent system is added to the reaction vessel. The amount of catalyst is typically low (e.g., 1-4 mol%).

-

The reaction is stirred vigorously at a controlled temperature (e.g., 0°C to room temperature) until the reaction is complete, as monitored by techniques like TLC or GC.

-

Upon completion, the reaction is quenched, typically with sodium sulfite, to reduce any remaining osmium species.

-

The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to yield the enantiomerically enriched amino alcohol.

Applications in Drug Development and Signaling Pathways

The chiral amino alcohol motif is a key pharmacophore in numerous FDA-approved drugs. Its ability to form critical hydrogen bonds and engage in specific stereochemical interactions with protein targets is central to their therapeutic effect.

Case Study 1: HIV Protease Inhibitors (Ritonavir and Saquinavir)

HIV protease is a viral enzyme essential for the lifecycle of the HIV virus. It functions to cleave newly synthesized viral polyproteins (Gag-Pol) into their functional protein components, which are necessary for the assembly of mature, infectious virions.[5][7][12]

Drugs like Ritonavir and Saquinavir are peptidomimetic inhibitors that contain chiral amino alcohol moieties. They are designed to mimic the transition state of the natural peptide substrate of the HIV protease.[8][15] The hydroxyl group of the amino alcohol core is crucial for binding to the active site of the aspartic protease, effectively blocking its function.[5] This inhibition prevents the processing of the Gag-Pol polyprotein, leading to the production of immature, non-infectious viral particles and thereby halting the replication of the virus.[7]

Case Study 2: β-Adrenergic Receptor Antagonists (Beta-Blockers)

Beta-blockers are a class of drugs widely used to manage cardiovascular conditions like hypertension, angina, and arrhythmias. Many beta-blockers, such as propranolol and atenolol, are chiral amino alcohols. They function as antagonists at β-adrenergic receptors.

These receptors are G-protein coupled receptors (GPCRs). Upon binding of endogenous catecholamines like epinephrine, the receptor activates a Gs protein. The Gsα subunit then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[4] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets in cardiac cells, leading to increased heart rate and contractility.[13]

Beta-blockers competitively bind to the β-adrenergic receptor, preventing the binding of catecholamines. This action blocks the entire downstream signaling cascade, resulting in a decrease in heart rate, blood pressure, and cardiac contractility, which alleviates the symptoms of cardiovascular disease.[16]

Conclusion

The discovery and synthesis of chiral amino alcohols represent a rich history of chemical innovation, from leveraging nature's chiral pool to the rational design of powerful asymmetric catalysts. These molecules are not merely academic curiosities but are fundamental components in the development of life-saving medicines. The continued development of novel, efficient, and sustainable methods for their synthesis remains a critical goal for synthetic chemistry. For drug development professionals, a deep understanding of the structure-activity relationships conferred by the chiral amino alcohol motif is essential for designing the next generation of targeted therapeutics. The journey from the early reductions of amino acids to the complex catalytic cycles of today showcases the remarkable progress in our ability to control molecular architecture for the betterment of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Chiral drugs - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 5. nbinno.com [nbinno.com]

- 6. Dolutegravir - Wikipedia [en.wikipedia.org]

- 7. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. Mechanism of action of Ritonavir_Chemicalbook [chemicalbook.com]

- 9. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Saquinavir - Wikipedia [en.wikipedia.org]

- 13. ClinPGx [clinpgx.org]

- 14. What is the mechanism of Ritonavir? [synapse.patsnap.com]

- 15. What is the mechanism of Saquinavir Mesylate? [synapse.patsnap.com]

- 16. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Role of (R)-4-Amino-2-methyl-1-butanol as a Chiral Building Block in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-4-Amino-2-methyl-1-butanol, a versatile chiral amino alcohol, has emerged as a significant building block in the field of asymmetric synthesis. Its unique structural features, possessing both a primary amine and a hydroxyl group on a chiral scaffold, make it an invaluable asset in the synthesis of complex, stereochemically defined molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its application in directing stereochemical outcomes in organic reactions.

Physicochemical Properties and Specifications

This compound is a colorless to slightly yellow, clear liquid. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and execution.

| Property | Value |

| Molecular Formula | C₅H₁₃NO |

| Molecular Weight | 103.17 g/mol |

| CAS Number | 88390-32-3 |

| Density | 0.94 g/mL |

| Boiling Point | 80 °C at 1.8 mmHg |

| Optical Rotation | [α]²⁰/D = +14° to +15° (neat) |

| Purity | ≥ 98% (GC, Titration) |

| Appearance | Colorless to light yellow clear liquid |

Synthesis of the Chiral Building Block

The enantiomerically pure this compound is often synthesized from readily available chiral precursors, ensuring the desired stereochemistry. One common approach involves the reduction of a corresponding chiral carboxylic acid or ester. A generalized workflow for its synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

A detailed experimental protocol for a similar, yet structurally distinct, chiral amino alcohol, 4-amino-2-hydroxymethyl-1-butanol, provides insight into the synthetic methodology that can be adapted for this compound. The synthesis of 4-amino-2-hydroxymethyl-1-butanol is a key step in the production of the antiviral drug Famciclovir.

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral auxiliary or a chiral precursor in the synthesis of more complex molecules. Its stereocenter can effectively control the stereochemical outcome of reactions at a prochiral center.

As a Chiral Auxiliary

A chiral auxiliary is a temporary stereogenic unit that is incorporated into a molecule to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. The general workflow for utilizing a chiral auxiliary is outlined below.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Synthesis of Bioactive Molecules: The Case of Famciclovir

The synthetic pathway for a key intermediate in the synthesis of Famciclovir is presented below.

Caption: Synthesis of a key intermediate for Famciclovir.

Experimental Protocols

The following is a representative experimental protocol for a key step in the synthesis of a Famciclovir intermediate, adapted from the literature, which demonstrates the utility of a chiral amino alcohol building block.

Synthesis of N-(2-amino-4-chloro-6-[[4-hydroxy-3-(hydroxymethyl)butyl]amino]pyrimidin-5-yl)formamide

-

Materials:

-

4-amino-2-hydroxymethyl-1-butanol (12.9 g, 108 mmol)

-

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (20 g, 96.6 mmol)

-

Sodium bicarbonate (16.25 g, 193 mmol)

-

Ethanol (200 mL)

-

Water (6 mL)

-

-

Procedure:

-

A mixture of sodium bicarbonate and N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide in ethanol is brought to reflux temperature.

-

A solution of 4-amino-2-hydroxymethyl-1-butanol in ethanol and water is slowly added to the refluxing mixture.

-

The reaction mixture is stirred at 75-80°C for approximately 90 minutes.

-

After cooling to 25°C, the salts are filtered off and washed with ethanol.

-

The filtrate, containing the desired product, is used directly in the subsequent step without further purification.

-

-

Quantitative Data:

-

This procedure is reported to be high-yielding, although specific yields for this step are not provided in the abstracted text. The subsequent steps in the synthesis of Famciclovir proceed from this intermediate.

-

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its ability to introduce chirality and functional handles for further molecular elaboration makes it a key component in the development of new pharmaceuticals and agrochemicals.[1] While detailed, publicly available experimental protocols for its direct use are limited, the principles of asymmetric synthesis and the provided example of a closely related analogue in the synthesis of Famciclovir clearly demonstrate its significant potential. Further research into the applications of this compound is warranted to fully exploit its capabilities in the stereoselective synthesis of complex, biologically active molecules.

References

The Architect's Tool: A Guide to Asymmetric Synthesis Using Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and natural product synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental necessity. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where different enantiomers can elicit vastly different physiological responses. Among the robust strategies for achieving such stereochemical control, the use of chiral auxiliaries stands as a reliable and powerful method. This technical guide provides an in-depth exploration of the principles, applications, and experimental protocols of asymmetric synthesis mediated by chiral auxiliaries, tailored for professionals engaged in chemical research and drug development.

The Core Principle: Temporary Chirality for Stereochemical Guidance

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. This covalent modification introduces a chiral environment, directing a subsequent chemical transformation to occur with high diastereoselectivity. The newly formed stereocenter is thus created with a predictable configuration. Following the reaction, the auxiliary is cleaved from the product and can, in many cases, be recovered and reused.[1] This three-step process—attachment, diastereoselective reaction, and cleavage—effectively translates the challenge of separating enantiomers into the more manageable task of separating diastereomers.[2][3]

The efficacy of a chiral auxiliary is judged by several key factors: the level of stereocontrol it imparts, the ease of its attachment and removal, and the overall yield of the desired enantiomerically enriched product.[4] This guide will delve into the practical applications of some of the most widely used chiral auxiliaries, providing quantitative data to facilitate comparison and detailed protocols for key transformations.

Diagram 1: General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Highly diastereo- and enantioselective synthesis of syn-β-substituted tryptophans via asymmetric Michael addition of a chiral equivalent of nucleophilic glycine and sulfonylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

The Architectonics of Life: A Technical Guide to Naturally Sourced Enantiomerically Pure Amino Alcohols

For Immediate Release

AUSTIN, TX – December 27, 2025 – In the intricate world of drug discovery and development, the chirality of a molecule is paramount. Enantiomerically pure amino alcohols, with their defined stereochemistry, are crucial building blocks for a vast array of pharmaceuticals. This technical guide provides an in-depth exploration of the natural sources of these valuable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on their isolation, characterization, and biological significance.

This guide delves into the primary natural reservoirs of enantiomerically pure amino alcohols, including plants, and mammals. It provides detailed experimental protocols for their extraction and purification, quantitative data on their natural abundance, and insights into the key signaling pathways they modulate.

I. Plant-Derived Enantiopure Amino Alcohols: Alkaloids

Plants are a rich source of alkaloids, a diverse group of naturally occurring chemical compounds that often possess an amino alcohol functional group. Many of these alkaloids are found in an enantiomerically pure form and exhibit significant biological activity.

A. (-)-Ephedrine from Ephedra sinica

(-)-Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, and decongestant. The primary natural source of enantiomerically pure (-)-ephedrine is the plant Ephedra sinica (Ma Huang). The predominant enantiomer found in nature is (1R,2S)-(-)-ephedrine.

B. S-(-)-Cathinone from Catha edulis

S-(-)-Cathinone is a psychoactive stimulant found in the leaves of the Catha edulis (khat) plant. It is structurally and functionally similar to amphetamine. The naturally occurring form is the S-(-)-enantiomer, which is more active than its R-(+)-counterpart.[1][2]

C. Phenylisoserine: The Paclitaxel Side Chain

The anticancer drug paclitaxel (Taxol®) contains a crucial β-amino alcohol side chain, N-benzoyl-(2R,3S)-3-phenylisoserine. While paclitaxel itself is isolated from the bark of the Pacific yew tree (Taxus brevifolia) and other Taxus species, the enantiomerically pure phenylisoserine side chain is also found naturally.[3][4][5] The isolation of this side chain is of significant interest for the semi-synthesis of paclitaxel and its analogs.[6]

Table 1: Quantitative Data of Plant-Derived Enantiopure Amino Alcohols

| Compound | Natural Source | Typical Yield/Concentration | Enantiomeric Excess (ee%) |

| (-)-Ephedrine | Ephedra sinica (aerial parts) | 0.65 - 2.7% of dry weight[7][8] | Predominantly the (1R,2S)-(-)-enantiomer |

| S-(-)-Cathinone | Catha edulis (fresh leaves) | 36 - 343 mg/100g of fresh leaves[2] | Exclusively the S-(-)-enantiomer in the plant[2][9] |

| Phenylisoserine | Taxus mairei (bark) | Data not readily available | Assumed to be enantiopure as part of the paclitaxel molecule |

II. Mammalian Enantiopure Amino Alcohols: Sphingolipids

Sphingolipids are a class of lipids containing a backbone of sphingoid bases, the most common of which is sphingosine, an 18-carbon amino alcohol. These molecules are integral components of cell membranes and play critical roles in signal transduction.

A. Sphingosine

Sphingosine, specifically D-erythro-sphingosine or (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, is the fundamental building block of sphingolipids. It is abundant in the nervous system, particularly in the brain.

Table 2: Quantitative Data of Sphingosine from a Natural Source

| Compound | Natural Source | Typical Yield | Enantiomeric Excess (ee%) |

| Sphingosine | Bovine Brain | ~0.0074g from an unspecified amount of starting material (indicative of presence, not a standardized yield)[10] | Naturally occurs as the D-erythro enantiomer |

III. Experimental Protocols

A. General Protocol for Acid-Base Extraction of Alkaloids from Plant Material

This protocol is a generalized procedure and may require optimization for specific plant materials and target alkaloids.[11][12][13][14]

-

Sample Preparation: The dried and powdered plant material is moistened with an alkaline solution (e.g., 10% sodium carbonate or dilute ammonium hydroxide) to liberate the free base form of the alkaloids.

-

Extraction: The basified plant material is then extracted with an organic solvent such as chloroform, dichloromethane, or diethyl ether. This can be done through maceration, percolation, or Soxhlet extraction.

-

Acidification: The organic extract containing the alkaloids is then partitioned with an acidic aqueous solution (e.g., 5% sulfuric acid or hydrochloric acid). This converts the basic alkaloids into their water-soluble salts, which move into the aqueous phase, leaving behind neutral and acidic impurities in the organic phase.

-

Basification and Re-extraction: The acidic aqueous solution is then made basic again with the addition of a base (e.g., sodium carbonate or ammonium hydroxide) to regenerate the free base form of the alkaloids.

-

Final Extraction and Concentration: The free alkaloids are then extracted back into an organic solvent. The organic solvent is then evaporated under reduced pressure to yield the crude alkaloid extract.

-

Purification: The crude extract can be further purified using techniques such as column chromatography or preparative thin-layer chromatography.

B. Protocol for Extraction of Sphingolipids (including Sphingosine) from Brain Tissue

This protocol is adapted from methods for extracting lipids from brain tissue.[10][15][16]

-

Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., 10 mM potassium phosphate buffer, pH 6.8).

-

Solvent Extraction: A mixture of chloroform and methanol is added to the homogenate to extract the lipids. A common ratio is chloroform:methanol:water of 1:2:0.8 (v/v/v), which forms a single phase.

-

Phase Separation: The addition of more chloroform and water leads to the separation of two phases. The lower chloroform phase contains the lipids, including sphingolipids.

-

Washing: The chloroform phase is washed with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Drying and Concentration: The chloroform phase is dried over anhydrous sodium sulfate and then evaporated to dryness under a stream of nitrogen or in a rotary evaporator.

-

Isolation of Sphingosine: The total lipid extract can be subjected to saponification (alkaline hydrolysis) to break down complex sphingolipids and release the sphingosine backbone. The sphingosine can then be purified by chromatographic methods.

C. Protocol for Determination of Enantiomeric Excess by Chiral HPLC

This is a general procedure for the analysis of chiral amino alcohols. Specific conditions will vary depending on the analyte and the chiral stationary phase.[17][18][19][20][21][22][23]

-

Chiral Column Selection: A suitable chiral stationary phase (CSP) is chosen. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for the separation of amino alcohol enantiomers.

-

Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is prepared. A small amount of an amine modifier (e.g., diethylamine) is often added to improve peak shape for basic analytes.

-

Sample Preparation: A standard solution of the racemic amino alcohol and a solution of the sample to be analyzed are prepared in the mobile phase or a compatible solvent.

-

HPLC Analysis: The racemic standard is injected first to determine the retention times of the two enantiomers and to confirm the resolution. The sample is then injected, and the peak areas of the two enantiomers are integrated.

-

Calculation of Enantiomeric Excess: The enantiomeric excess (ee%) is calculated using the following formula: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

IV. Signaling Pathways and Biosynthesis

A. Sphingosine-1-Phosphate (S1P) Signaling Pathway

Sphingosine is a precursor to the potent signaling molecule sphingosine-1-phosphate (S1P). S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5).[24][25][26][27][28] This signaling pathway is crucial for a multitude of cellular processes, including cell survival, proliferation, migration, and immune cell trafficking.

Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.

B. Biosynthesis of (-)-Ephedrine in Ephedra sinica

The biosynthesis of ephedrine in Ephedra species is believed to start from the amino acid L-phenylalanine. The pathway involves a series of enzymatic reactions to construct the characteristic phenylpropylamine skeleton.[29][30][31][32][33]

Caption: Proposed Biosynthetic Pathway of Ephedrine.

V. Conclusion

The exploration of natural sources for enantiomerically pure amino alcohols continues to be a fertile ground for the discovery of novel therapeutic agents and valuable chiral building blocks. This guide has provided a comprehensive overview of key examples from both the plant and animal kingdoms, alongside the necessary experimental frameworks for their isolation and analysis. A deeper understanding of the biosynthesis and biological roles of these compounds will undoubtedly pave the way for future innovations in drug development and synthetic chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. journaljpri.com [journaljpri.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acmcasereport.org [acmcasereport.org]

- 10. scribd.com [scribd.com]

- 11. Extraction of alkaloids | DOCX [slideshare.net]

- 12. quora.com [quora.com]

- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ganglioside Extraction, Purification and Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. e-nps.or.kr [e-nps.or.kr]

- 20. researchgate.net [researchgate.net]

- 21. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. digitalcommons.pace.edu [digitalcommons.pace.edu]

- 23. tsijournals.com [tsijournals.com]

- 24. researchgate.net [researchgate.net]